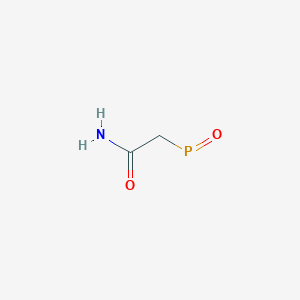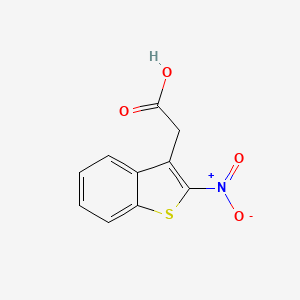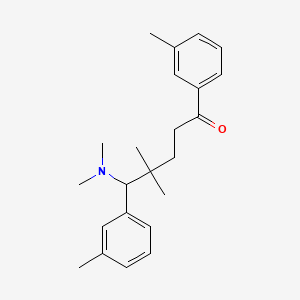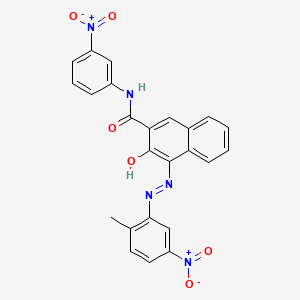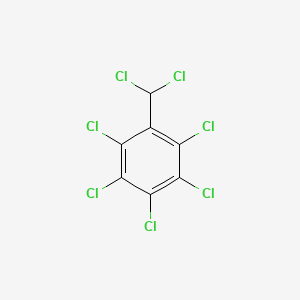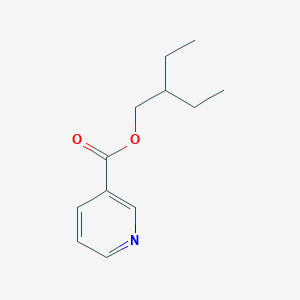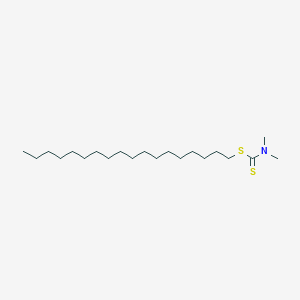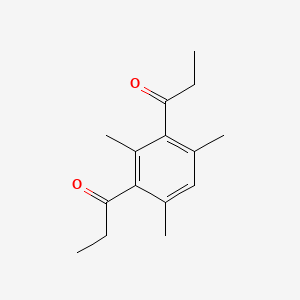
1,2-Bis(4-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a guanidine core, making it a valuable scaffold in organic synthesis and medicinal chemistry.
准备方法
The synthesis of 1,2-Bis(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. Industrial production methods often employ similar routes but may include additional steps to purify the compound and ensure high yields.
-
Synthetic Route
Step 1: 4-nitroaniline is reacted with cyanamide in the presence of an acid catalyst.
Step 2: The intermediate formed is treated with a base to yield this compound.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require a solvent such as ethanol or methanol.
-
Industrial Production
- Industrial methods may involve continuous flow reactors to optimize the reaction conditions and improve yield.
- Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
1,2-Bis(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Product: 1,2-Bis(4-aminophenyl)guanidine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: Substituted guanidines with different functional groups.
-
Oxidation
- The guanidine core can be oxidized to form various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Major Products: Oxidized guanidine derivatives.
科学研究应用
1,2-Bis(4-nitrophenyl)guanidine has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
-
Biology
- Studied for its potential as an inhibitor of certain enzymes.
- Investigated for its interactions with biological macromolecules such as DNA and proteins.
-
Medicine
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Studied for its ability to modulate biological pathways involved in disease processes.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2-Bis(4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
1,2-Bis(4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
-
1,2-Bis(4-aminophenyl)guanidine
- Similar structure but with amino groups instead of nitro groups.
- Exhibits different reactivity and biological activity.
-
1,2-Bis(4-methoxyphenyl)guanidine
- Contains methoxy groups instead of nitro groups.
- Used in different applications due to its unique properties.
-
1,2-Bis(4-chlorophenyl)guanidine
- Contains chloro groups instead of nitro groups.
- Exhibits different chemical reactivity and biological effects.
The uniqueness of this compound lies in its nitro groups, which impart specific chemical and biological properties that are distinct from other guanidine derivatives.
属性
CAS 编号 |
6322-39-0 |
|---|---|
分子式 |
C13H11N5O4 |
分子量 |
301.26 g/mol |
IUPAC 名称 |
1,2-bis(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H11N5O4/c14-13(15-9-1-5-11(6-2-9)17(19)20)16-10-3-7-12(8-4-10)18(21)22/h1-8H,(H3,14,15,16) |
InChI 键 |
BXONURWDLHJQPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


